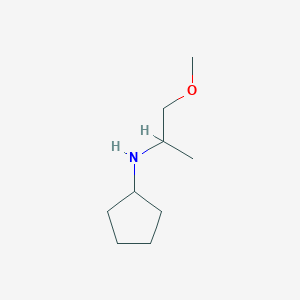![molecular formula C25H34O4Si B15093849 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol](/img/structure/B15093849.png)
2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol is a complex organic compound that features a tert-butyl(diphenyl)silyl protecting group and a dioxolane ring. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The dioxolane ring is introduced through a reaction with an appropriate aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also enhances the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol undergoes various types of chemical reactions, including:
Substitution: The silyl ether can be cleaved under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or other reducing agents.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., TBAF - tetrabutylammonium fluoride).
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of free hydroxyl compounds.
Applications De Recherche Scientifique
2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol is used in various scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The tert-butyl(diphenyl)silyl group is resistant to acidic hydrolysis, providing selective protection for primary hydroxyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) ethers: Similar protecting group but less resistant to acidic conditions.
Trimethylsilyl (TMS) ethers: More easily cleaved under mild conditions but less stable.
Triisopropylsilyl (TIPS) ethers: Provide greater steric hindrance but are more challenging to introduce.
Uniqueness
2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol is unique due to its combination of stability and reactivity. The tert-butyl(diphenyl)silyl group offers enhanced resistance to acidic hydrolysis compared to other silyl ethers, making it particularly useful in complex synthetic sequences .
Propriétés
Formule moléculaire |
C25H34O4Si |
|---|---|
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol |
InChI |
InChI=1S/C25H34O4Si/c1-7-22-23(29-25(5,6)28-22)21(26)18-27-30(24(2,3)4,19-14-10-8-11-15-19)20-16-12-9-13-17-20/h7-17,21-23,26H,1,18H2,2-6H3 |
Clé InChI |
NDLIDUKXIFASES-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(C(O1)C(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


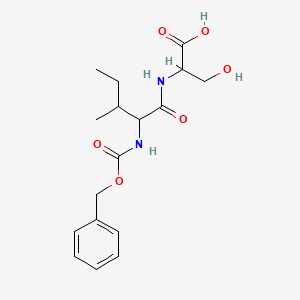
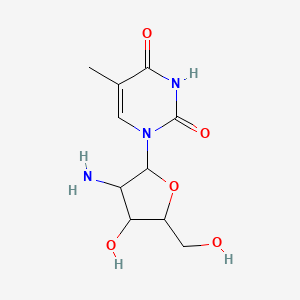
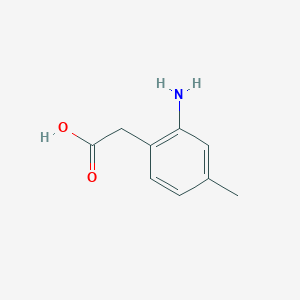
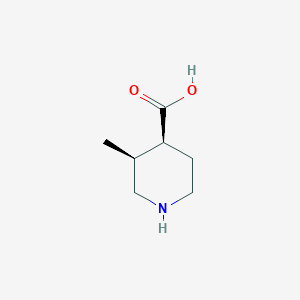
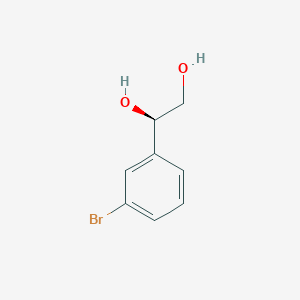
![tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B15093783.png)
![1-(2-acetamidopropanoyl)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B15093798.png)

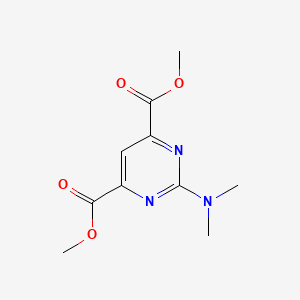
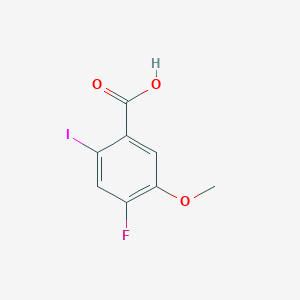
![N-[1-(4-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B15093819.png)

